Fonturacetam, (R)-

Dopamine Transporter Inhibition Stereoselectivity

Researchers often face confounding data when using racemic phenylpiracetam, where the inactive (S)-enantiomer masks true pharmacological effects. (R)-Fonturacetam eliminates this variable as the stereochemically pure, active enantiomer. • Selective DAT inhibitor (IC50 = 14.5 μM); (S)-enantiomer lacks locomotor effects despite DAT binding. • 30- to 60-fold more potent than piracetam, enabling lower-dose studies with reduced off-target risk. • Unique lipolytic effect score (4.3±0.9) supports dual cognitive/metabolic research applications.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 949925-07-9
Cat. No. B1680025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFonturacetam, (R)-
CAS949925-07-9
Synonyms(R)-Phenotropil;  R-Phenotropil;  (R) Phenotropil;  (R)-Phenylpiracetam;  R-Phenylpiracetam;  (R) Phenylpiracetam;  MRZ-9547;  MRZ 9547;  MRZ9547; 
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15)/t10-/m0/s1
InChIKeyLYONXVJRBWWGQO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fonturacetam, (R)- (CAS 949925-07-9): A Selective Dopamine Reuptake Inhibitor for Neurological Research


Fonturacetam, (R)- (CAS 949925-07-9), also known as (R)-phenylpiracetam, MRZ-9547, or (R)-phenotropil, is the (R)-enantiomer of the racetam nootropic phenylpiracetam [1]. This compound is distinguished by its action as a selective dopamine reuptake inhibitor, with an IC50 of 14.5 μM for the dopamine transporter (DAT) [2]. It is a member of the racetam class, characterized by a pyrrolidone nucleus, and is a phenylated analog of the parent compound piracetam [1].

Why (R)-Fonturacetam Cannot Be Substituted by Generic Phenylpiracetam or Piracetam


Substituting (R)-Fonturacetam with generic phenylpiracetam (a racemic mixture) or the parent compound piracetam is not scientifically equivalent due to significant differences in stereoselectivity, potency, and target engagement. The (R)-enantiomer is the most active form and is much more potent in stimulating locomotor activity than the (S)-enantiomer, which is ineffective [1]. Furthermore, phenylpiracetam itself is reported to be 30 to 60 times more potent than piracetam . The specific, quantifiable differences detailed in Section 3 demonstrate that (R)-Fonturacetam possesses a unique pharmacological profile that cannot be replicated by its racemate or other less potent racetams, making it a distinct and non-interchangeable research tool.

Quantitative Evidence: (R)-Fonturacetam vs. Piracetam, Racemic Phenylpiracetam, and (S)-Phenylpiracetam


DAT Inhibition Potency: (R)-Fonturacetam vs. (S)-Phenylpiracetam

(R)-Fonturacetam (MRZ-9547) is a selective dopamine reuptake inhibitor with an IC50 of 14.5 μM for the dopamine transporter (DAT) [1]. In contrast, the (S)-enantiomer (S-phenylpiracetam) is also a selective DAT inhibitor but has been shown not to stimulate locomotor activity, demonstrating a functional divergence despite similar primary target engagement [2].

Dopamine Transporter Inhibition Stereoselectivity

Locomotor Stimulation Potency: (R)-Fonturacetam vs. (S)-Phenylpiracetam

(R)-Fonturacetam is much more potent in stimulating locomotor activity than (S)-phenylpiracetam, which is described as ineffective in this regard [1]. This stereoselective difference in functional outcome is critical for studies involving behavioral activation and motivational states.

Locomotor Activity Stereoselectivity Behavioral Pharmacology

Overall Potency: Phenylpiracetam vs. Piracetam

Phenylpiracetam, the parent racemate of (R)-Fonturacetam, is reported to be 30 to 60 times more potent than piracetam in its nootropic effects . This class-level potency difference establishes a clear baseline for the enhanced activity of the phenylated analog, of which the (R)-enantiomer is the most active form.

Nootropic Potency Comparative Pharmacology

Lipolytic Effect Score: Fonturacetam vs. Other Racetams

A chemoreactomic analysis calculated a total lipolytic effect score for fonturacetam (4.3±0.9), which was higher than that of pramiracetam (3.0±1.4) and all other racetams studied (2.5±1.5) [1]. This suggests a unique metabolic profile for fonturacetam that is not shared by other members of the racetam class.

Lipolysis Metabolism Racetam Comparison

Clinical Antiasthenic Efficacy in Parkinson's Disease

In a clinical study of 50 patients with Parkinson's disease, fonturacetam demonstrated significant antiasthenic and antidepressant effects, with a prolonged effect on asthenia symptoms [1]. This provides a specific clinical context where the compound shows efficacy, distinguishing it from racetams without such data.

Asthenia Parkinson's Disease Clinical Trial

Recommended Research and Industrial Applications for (R)-Fonturacetam Based on Quantitative Evidence


Investigating Dopamine Transporter (DAT) Function and Motivation

Based on its selective DAT inhibition (IC50 = 14.5 μM) [1] and potent stimulation of locomotor activity compared to the inactive (S)-enantiomer [2], (R)-Fonturacetam is ideally suited for preclinical studies examining the role of DAT in motivated behavior, effort-related decision-making, and conditions like apathy or fatigue.

Stereoselective Pharmacology and Neurobehavioral Studies

The stark functional difference between the (R)- and (S)-enantiomers, where the (S)-form inhibits DAT but lacks locomotor effects [1], makes (R)-Fonturacetam a critical tool for dissecting stereospecific mechanisms in dopaminergic signaling and behavior.

Research on Nootropic Mechanisms with High Potency

For studies aiming to explore the enhanced potency of phenylated racetams, (R)-Fonturacetam offers a 30- to 60-fold increase in potency over piracetam [1]. This allows for research with lower doses and potentially reduced off-target effects, making it a superior choice for investigating the molecular basis of nootropic activity.

Exploratory Research into Metabolic and Lipolytic Effects of Racetams

The unique lipolytic effect score (4.3±0.9) for fonturacetam, which is higher than other racetams like pramiracetam (3.0±1.4) [1], positions this compound as a specific molecular probe for studying the interplay between cognitive function and adipose tissue metabolism.

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